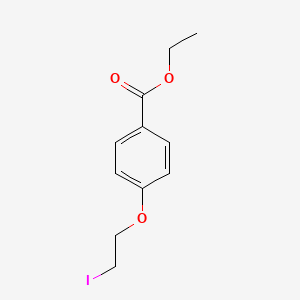

Ethyl 4-(2-iodoethoxy)benzoate

Description

Contextualization within Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds

In the realm of organic synthesis, Ethyl 4-(2-iodoethoxy)benzoate primarily functions as a bifunctional reagent. The ethyl benzoate (B1203000) portion provides a stable aromatic core that can be modified or incorporated into larger molecular architectures, while the iodoethoxy tail offers a reactive site for forming new chemical bonds. This dual functionality makes it a key precursor in the multi-step synthesis of complex molecules.

In medicinal chemistry, the structural motifs present in this compound are found in various "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. nih.gov The ethoxy-benzoate structure is a common feature in ligands designed to interact with receptors and enzymes. For instance, this compound has been utilized as an intermediate in the synthesis of multitargeted inhibitors for one-carbon metabolism, which is crucial in cancer research. nih.govacs.org Researchers have used it to create complex pyrrolo[3,2-d]pyrimidine derivatives, where the length and nature of the linker, such as the 2-iodoethoxy group, are systematically modified to optimize binding affinity and biological activity. nih.govacs.org

Furthermore, the compound serves as a building block for creating libraries of molecules for drug discovery. For example, it can be used in the synthesis of dimeric compounds designed to act as Fibroblast Growth Factor (FGF) receptor agonists, which have potential applications in promoting angiogenesis. google.com The ability to readily couple the iodoethoxy group with other molecules, such as amines, allows for the construction of diverse chemical entities for biological screening. google.com

Elucidating the Significance of the Iodinated Aliphatic Ether Moiety in Chemical Reactivity

The chemical behavior of this compound is largely dictated by the iodinated aliphatic ether moiety (-O-CH₂-CH₂-I). The carbon-iodine (C-I) bond is the most reactive site in the molecule for nucleophilic substitution reactions. Iodine is an excellent leaving group because the iodide ion (I⁻) is large, highly polarizable, and a weak base, which stabilizes the negative charge it acquires upon departing. masterorganicchemistry.com

This high reactivity is frequently exploited in SN2 (bimolecular nucleophilic substitution) reactions. The compound can efficiently alkylate a wide range of nucleophiles, including phenols, amines, and thiols, to introduce the ethoxy-benzoate fragment. A common synthetic strategy involves reacting this compound with an appropriate nucleophile in the presence of a weak base to construct more complex ethers, amines, or thioethers. google.comjst.go.jp

The preparation of this compound itself often highlights the unique reactivity of iodides. It is commonly synthesized from its less reactive chloro- or bromo-analogs, such as Ethyl 4-(2-chloroethoxy)benzoate, via the Finkelstein reaction. nih.govacs.orgchemicalbook.com This equilibrium-driven process involves treating the chloro- or bromo-compound with an excess of sodium iodide in a solvent like acetone (B3395972) or acetonitrile (B52724), where sodium iodide is soluble but the resulting sodium chloride or bromide is not, thus driving the reaction to completion. nih.govacs.org

| Feature | Chemical Significance | Typical Application |

| Iodide (I) | Excellent leaving group due to large size and polarizability. | SN2 reactions with various nucleophiles (e.g., phenols, amines). google.com |

| Ethyl Linker (-CH₂-CH₂-) | Provides a two-carbon spacer with conformational flexibility. | Acts as a linker in bivalent ligands and scaffolds for drug discovery. nih.govgoogle.com |

| Ether Oxygen (-O-) | Influences molecular geometry and can act as a hydrogen bond acceptor. | Fine-tuning ligand-receptor interactions in medicinal chemistry. nih.gov |

| Synthesis | Often prepared from chloro- or bromo-analogs via the Finkelstein reaction. | Conversion of less reactive alkyl halides to more reactive alkyl iodides. nih.govacs.org |

Overview of Current Academic and Research Trajectories

Current research involving this compound and related structures continues to expand into new areas of materials science and pharmacology. One notable application is in the synthesis of functionalized polymers. For example, derivatives of this compound are used to create monomers for electropolymerization, such as functionalized 3,4-propylenedioxythiophenes (ProDOTs). researchgate.net In these syntheses, the iodo-substituted precursor is reacted with other molecules, like ethyl 4-hydroxybenzoate (B8730719), to build monomers with specific electronic and physical properties for applications in electrochromic devices and sensors. researchgate.net

The field of radio-pharmaceuticals represents another significant trajectory. While this specific compound is not a final radiopharmaceutical, its iodo- a nd bromo-analogs are crucial precursors for radio-labeling. The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) through nucleophilic substitution or iododestannylation reactions. nih.gov These radio-labeled molecules are vital for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov Similarly, the related ethoxy-benzoate scaffold can be modified to carry a fluorine atom for Positron Emission Tomography (PET) imaging. niph.go.jpunimib.it

Research in medicinal chemistry continues to utilize this scaffold for creating targeted therapies. Its role as a linker in bivalent inhibitors is an active area of investigation. For instance, related structures are used to connect two different pharmacophores to create potent inhibitors of protein misfolding, a hallmark of diseases like transthyretin amyloidosis. nih.gov The precise length and composition of the linker, derived from precursors like this compound, are critical for achieving high binding affinity and therapeutic efficacy. nih.gov

| Research Area | Application of this compound or Related Scaffolds | Goal of Research |

| Materials Science | Precursor for functionalized ProDOT monomers. researchgate.net | Development of novel electroactive and electrochromic polymers. researchgate.net |

| Medicinal Chemistry | Intermediate for multitargeted enzyme inhibitors and receptor agonists. nih.govacs.orggoogle.com | Creation of more effective and selective drugs for cancer and other diseases. nih.govacs.orggoogle.com |

| Radiochemistry | Precursor for radio-iodinated and radio-fluorinated imaging agents. nih.govunimib.it | Synthesis of novel tracers for diagnostic imaging (SPECT, PET). nih.gov |

| Drug Discovery | Building block for constructing bivalent ligands and compound libraries. google.comnih.gov | Discovery of potent inhibitors for protein aggregation diseases. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-iodoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYHQEDCLHYJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434311 | |

| Record name | Benzoic acid, 4-(2-iodoethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56703-36-7 | |

| Record name | Benzoic acid, 4-(2-iodoethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for Ethyl 4 2 Iodoethoxy Benzoate

Approaches to Carbon-Halogen Bond Formation in Alkoxy Chains

The introduction of an iodine atom into the 2-ethoxy chain attached to the ethyl benzoate (B1203000) scaffold is a critical step. This transformation is typically achieved through nucleophilic substitution reactions where a good leaving group is displaced by an iodide ion.

Halogen Exchange Reactions for Iodoethoxy Group Introduction

Halogen exchange, a cornerstone of synthetic organic chemistry, provides a reliable route to introduce the iodoethoxy group. manac-inc.co.jpkhanacademy.org This method involves the substitution of a halogen or a sulfonate ester with an iodide anion.

A prevalent and highly effective strategy involves the use of sulfonate esters, such as mesylates and tosylates, as precursors. masterorganicchemistry.comlibretexts.org These groups are excellent leaving groups, facilitating nucleophilic substitution by an iodide ion. The synthesis begins with the corresponding hydroxyethoxy derivative, Ethyl 4-(2-hydroxyethoxy)benzoate. This alcohol is then converted to a sulfonate ester by reaction with methanesulfonyl chloride (for mesylate) or p-toluenesulfonyl chloride (for tosylate) in the presence of a base like triethylamine (B128534) or pyridine.

The resulting sulfonate ester, for instance, Ethyl 4-(2-(tosyloxy)ethoxy)benzoate, is then subjected to a Finkelstein-type reaction. manac-inc.co.jp In this step, the compound is treated with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The iodide ion acts as a nucleophile, displacing the tosylate or mesylate group via an SN2 mechanism to yield the desired Ethyl 4-(2-iodoethoxy)benzoate. masterorganicchemistry.comlibretexts.org The choice of solvent is crucial; for example, the low solubility of sodium tosylate in acetone drives the reaction forward according to Le Chatelier's principle.

A general representation of this two-step process is as follows:

Esterification of the alcohol:

Ethyl 4-(2-hydroxyethoxy)benzoate + TsCl (in pyridine) → Ethyl 4-(2-(tosyloxy)ethoxy)benzoate + Pyridinium hydrochloride

Halogen Exchange:

Ethyl 4-(2-(tosyloxy)ethoxy)benzoate + NaI (in acetone) → this compound + NaOTs

| Reactant | Reagent | Product |

| Ethyl 4-(2-hydroxyethoxy)benzoate | 1. TsCl, Pyridine2. NaI, Acetone | This compound |

| Ethyl 4-(2-hydroxyethoxy)benzoate | 1. MsCl, Et3N2. KI, DMF | This compound |

An alternative to sulfonate esters is the direct displacement of other, more readily available, halides, such as chloro or bromo derivatives. The Finkelstein reaction is again the method of choice for this transformation. manac-inc.co.jp Starting from Ethyl 4-(2-chloroethoxy)benzoate or Ethyl 4-(2-bromoethoxy)benzoate, treatment with a solution of sodium iodide in acetone effectively converts the alkyl halide into the corresponding alkyl iodide. manac-inc.co.jpkhanacademy.org

The reaction's success hinges on the differential solubility of the sodium halides in acetone. While sodium iodide is soluble in acetone, the resulting sodium chloride or sodium bromide is not, causing it to precipitate out of the solution and drive the equilibrium towards the formation of the iodo-compound.

| Starting Material | Reagent | Solvent | Product |

| Ethyl 4-(2-chloroethoxy)benzoate | NaI | Acetone | This compound |

| Ethyl 4-(2-bromoethoxy)benzoate | NaI | Acetone | This compound |

This approach is particularly advantageous if the chloro or bromo analogues are commercially available or can be synthesized more economically than the corresponding alcohol precursor required for the sulfonate ester route.

Direct Iodination Strategies

Direct iodination of the ether linkage is generally not a feasible or commonly employed strategy for a molecule like this compound. Such methods typically involve harsh conditions or reagents that could lead to undesired side reactions on the aromatic ring or the ester functionality. Cleavage of the ether bond or reactions at the aromatic ring are likely outcomes. Therefore, the two-step approaches involving the formation of a good leaving group followed by nucleophilic substitution with iodide remain the most reliable and selective methods.

Formation of the Ether Linkage (e.g., Williamson Ether Synthesis) in Benzoate Derivatives

The ether linkage in this compound is commonly established using the Williamson ether synthesis. byjus.comwikipedia.org This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide. taylorandfrancis.com In the context of synthesizing the target molecule, this typically involves reacting the phenoxide of Ethyl 4-hydroxybenzoate (B8730719) with a suitable two-carbon electrophile already containing the iodine atom, such as 1,2-diiodoethane (B146647) or 2-iodoethyl tosylate.

A more common and practical approach, however, is to first form the hydroxyethoxy derivative and then introduce the iodine in a subsequent step, as detailed in section 2.1.1. This is because reacting Ethyl 4-hydroxybenzoate with a di-functionalized electrophile like 1,2-diiodoethane can lead to a mixture of products, including polymeric materials.

Nevertheless, the Williamson ether synthesis is fundamental to creating the precursor, Ethyl 4-(2-hydroxyethoxy)benzoate. This is achieved by reacting Ethyl 4-hydroxybenzoate with 2-chloroethanol (B45725) or 2-bromoethanol (B42945) in the presence of a base.

Precursors and Starting Materials (e.g., Ethyl 4-hydroxybenzoate)

The primary precursors for the synthesis of this compound are Ethyl 4-hydroxybenzoate and a suitable two-carbon electrophile bearing an iodine atom. Ethyl 4-hydroxybenzoate serves as the foundational aromatic core, providing the benzoate ester moiety with a reactive hydroxyl group. wikipedia.org

Ethyl 4-hydroxybenzoate: This starting material is either commercially available or can be synthesized from p-hydroxybenzoic acid. nih.gov It is a white crystalline powder with a melting point between 115-118 °C. wikipedia.org The presence of the phenolic hydroxyl group is crucial for the subsequent etherification step.

Esterification Processes for the Benzoate Core

The formation of the ethyl benzoate core, specifically Ethyl 4-hydroxybenzoate, is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid (4-hydroxybenzoic acid) with an excess of the alcohol (ethanol).

The reaction is generally carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated under reflux to drive the equilibrium towards the formation of the ester. prepchem.com The water produced during the reaction is often removed to improve the yield. Typical reaction times for this esterification can range from a few hours to overnight, depending on the scale and specific conditions. google.com Alternative, greener catalysts, such as solid superacids, have also been developed to facilitate this transformation with high yields and easier workup.

Optimization of Synthetic Pathways and Reaction Efficiency

The key step in the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of the phenoxide ion of Ethyl 4-hydroxybenzoate with an alkyl halide. wikipedia.org The efficiency of this SN2 reaction is dependent on several factors that can be optimized.

Base: A suitable base is required to deprotonate the phenolic hydroxyl group of Ethyl 4-hydroxybenzoate, forming a more nucleophilic phenoxide ion. Common bases include potassium carbonate, sodium hydride, or sodium hydroxide. The choice of base can affect the reaction rate and selectivity.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can dissolve the reactants and facilitate the SN2 mechanism. francis-press.com

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org Reaction times can vary from 1 to 8 hours, and progress is often monitored by techniques like thin-layer chromatography (TLC). wikipedia.org

Alkyl Halide: The choice of the alkyl halide is critical. Primary alkyl halides, such as 1,2-diiodoethane or 1,2-dibromoethane, are preferred as they are more susceptible to SN2 attack. wikipedia.org The use of a more reactive iodide as the leaving group generally leads to faster reaction rates compared to bromide or chloride.

Below is a table summarizing key parameters for the optimization of the Williamson ether synthesis step:

| Parameter | Condition | Rationale |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Efficiently deprotonates the phenol (B47542) to form the nucleophilic phenoxide. |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents that facilitate the SN2 reaction mechanism. |

| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reactant | 1,2-diiodoethane or 1,2-dibromoethane | Primary alkyl halides are ideal for the SN2 reaction, minimizing elimination side reactions. |

Advanced Purification Techniques for Isolate Purity (e.g., Chromatography, Recrystallization)

Following the synthesis, purification of this compound is essential to remove any unreacted starting materials, by-products, and residual solvents. A combination of chromatographic and recrystallization techniques is often employed to achieve high purity.

Chromatography: Column chromatography is a widely used method for the purification of organic compounds. yu.edu.jo For a compound like this compound, a silica (B1680970) gel stationary phase is typically used. The mobile phase, or eluent, is a solvent system chosen to effectively separate the desired product from impurities. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The polarity of the solvent mixture can be adjusted to achieve optimal separation.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. yu.edu.jo The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. The choice of solvent is critical for successful recrystallization. For benzoate esters, solvents such as ethanol, or a mixed solvent system like ethanol-water, are often effective. libretexts.org

The table below outlines common purification techniques for benzoate derivatives:

| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation |

| Column Chromatography | Stationary: Silica Gel; Mobile: Hexane/Ethyl Acetate gradient | Separation based on differential adsorption of the compound and impurities to the stationary phase. |

| Recrystallization | Ethanol, Ethanol/Water mixture | Purification based on the difference in solubility of the compound and impurities at different temperatures. |

Mechanistic Investigations of Chemical Transformations Involving Ethyl 4 2 Iodoethoxy Benzoate

Reactivity of the Iodoethoxy Moiety in Nucleophilic Substitution Processes

The primary alkyl iodide within the iodoethoxy group is a potent electrophilic site, highly susceptible to nucleophilic attack. The mechanistic pathway of these substitution reactions is predominantly the bimolecular nucleophilic substitution (SN2) mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon simultaneously as the iodide leaving group departs.

Exploration of Leaving Group Characteristics of the Iodide

The efficacy of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it takes with it. The iodide ion (I⁻) is recognized as an excellent leaving group in organic chemistry. This is attributable to two main factors: the weakness of the carbon-iodine (C-I) bond and the stability of the resulting iodide anion.

The C-I bond is the longest and weakest among the carbon-halogen bonds. This is due to the large atomic radius of iodine, which results in less effective orbital overlap with carbon. A weaker bond requires less energy to break, thus facilitating a lower activation energy for the substitution reaction. askfilo.comchemguide.co.uk Consequently, iodoalkanes are generally more reactive in nucleophilic substitution reactions than their bromoalkane or chloroalkane counterparts. chemguide.co.ukmsu.edu

The stability of the iodide anion is also a key factor. Iodide is the conjugate base of a strong acid, hydroiodic acid (HI), meaning it is a very weak base. Weaker bases are better able to stabilize a negative charge and are therefore better leaving groups. libretexts.org The large size of the iodide ion allows the negative charge to be dispersed over a larger volume, further enhancing its stability in solution.

Table 1: Comparison of Carbon-Halogen Bond Strengths

| Bond | Bond Enthalpy (kJ/mol) |

|---|---|

| C-F | 467 |

| C-Cl | 346 |

| C-Br | 290 |

| C-I | 228 |

This interactive table shows that the C-I bond has the lowest bond enthalpy, making it the easiest to break.

The relative rates of reaction for alkyl halides in SN2 reactions typically follow the trend: R-I > R-Br > R-Cl > R-F. msu.edu This order directly reflects the leaving group ability of the corresponding halide ions.

Intermolecular Nucleophilic Attack by Heteroatom Nucleophiles

The electrophilic carbon atom of the iodoethoxy moiety in Ethyl 4-(2-iodoethoxy)benzoate is a prime target for a wide range of heteroatom nucleophiles. ck12.org These are nucleophiles where the electron-rich atom is an element other than carbon, such as oxygen, nitrogen, or sulfur. The reaction proceeds via an SN2 mechanism, resulting in the displacement of the iodide ion and the formation of a new carbon-heteroatom bond.

Common heteroatom nucleophiles that can react with this substrate include:

Oxygen Nucleophiles: Hydroxide ions (OH⁻), alkoxides (RO⁻), and carboxylates (RCOO⁻) can attack the electrophilic carbon to form alcohols, ethers, and esters, respectively.

Nitrogen Nucleophiles: Ammonia (NH₃), primary amines (RNH₂), and secondary amines (R₂NH) can react to yield primary, secondary, and tertiary amines.

Sulfur Nucleophiles: Hydrosulfide ions (SH⁻) and thiolates (RS⁻) are particularly potent nucleophiles and react to form thiols and thioethers.

The rate of these reactions is dependent on several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. For a primary alkyl iodide like the one in this compound, steric hindrance is minimal, favoring the SN2 pathway.

Table 2: Illustrative SN2 Reactions with Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | NaOH | Alcohol |

| Ethoxide | NaOCH₂CH₃ | Ether |

| Ammonia | NH₃ | Primary Amine |

| Thiolate | NaSCH₃ | Thioether |

This interactive table provides examples of products formed from the reaction of this compound with various nucleophiles.

Intramolecular Cyclization Potentials and Kinetics

The structure of this compound presents the potential for intramolecular reactions, where a nucleophilic site within the same molecule attacks the electrophilic carbon of the iodoethoxy group. A plausible scenario for such a reaction would occur following the hydrolysis of the ester group to a carboxylate.

Under basic conditions, the ethyl ester can be saponified to a sodium 4-(2-iodoethoxy)benzoate salt. The resulting carboxylate anion is a nucleophile that can potentially attack the carbon bearing the iodide, leading to an intramolecular SN2 reaction. This would result in the formation of a cyclic ester, a lactone. The favorability of such cyclization reactions is dependent on the size of the ring being formed. In this case, the cyclization would lead to the formation of a six-membered ring, which is generally kinetically and thermodynamically favored.

The rate of this intramolecular cyclization would depend on factors such as the concentration of the substrate, the solvent, and the temperature. nih.gov High temperatures are often required to overcome the activation energy for such cyclization processes.

Transformations of the Ester Functional Group

The ethyl benzoate (B1203000) portion of the molecule is also reactive, primarily at the electrophilic carbonyl carbon. This site is susceptible to attack by nucleophiles, leading to transformations such as transesterification and hydrolysis.

Transesterification Reactions and Equilibrium Studies

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. ucla.edu This reaction can be catalyzed by either an acid or a base. For this compound, reaction with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester, Alkyl 4-(2-iodoethoxy)benzoate, and ethanol.

The reaction is an equilibrium process. ucla.edu To drive the reaction toward the desired product, a large excess of the reactant alcohol is typically used, shifting the equilibrium according to Le Chatelier's principle. Alternatively, removal of the ethanol by-product as it is formed can also drive the reaction to completion.

Acid-Catalyzed Mechanism: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The reactant alcohol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfer, ethanol is eliminated, and deprotonation of the new carbonyl group regenerates the catalyst and yields the new ester.

Base-Catalyzed Mechanism: A strong base (e.g., an alkoxide, R'O⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The ethoxide group is then eliminated, resulting in the new ester. This process is generally faster than acid catalysis but requires stoichiometric amounts of base if the reactant alcohol is not the source of the alkoxide.

Selective Hydrolysis and Saponification Mechanisms

Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be performed under acidic or basic conditions. ck12.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium, and an excess of water is required to drive it towards the products: 4-(2-iodoethoxy)benzoic acid and ethanol. ck12.org

Base-Promoted Hydrolysis (Saponification): This is the most common method for ester hydrolysis as the reaction is irreversible. ck12.orgechemi.com The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. echemi.com This intermediate then collapses, eliminating the ethoxide ion (⁻OCH₂CH₃). The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction. echemi.com This final step produces sodium 4-(2-iodoethoxy)benzoate and ethanol. Acidification of the reaction mixture in a subsequent workup step is required to obtain the free carboxylic acid. core.ac.uk

Table 3: Sample Kinetic Data for a Saponification Reaction

| Time (min) | [NaOH] (M) | 1/[NaOH] (M⁻¹) |

|---|---|---|

| 0 | 0.050 | 20.0 |

| 10 | 0.033 | 30.3 |

| 20 | 0.025 | 40.0 |

| 30 | 0.020 | 50.0 |

| 40 | 0.017 | 58.8 |

This interactive table provides hypothetical data for the saponification of an ester. A plot of 1/[NaOH] vs. time would yield a straight line, confirming the second-order kinetics.

Electrophilic and Radical Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to attack by both electrophiles and radicals. The nature of the substituent, a para-alkoxy group, significantly influences the reactivity and regioselectivity of these transformations.

The 4-(2-iodoethoxy) group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). wikipedia.org This is due to the electron-donating resonance effect of the oxygen atom, which enriches the electron density of the aromatic ring. wikipedia.org This increased nucleophilicity makes the ring more attractive to electrophiles. The electron density is not distributed evenly, but is concentrated at the ortho and para positions relative to the substituent. wikipedia.org Since the para position is already occupied, electrophilic substitution is directed to the ortho positions (positions 3 and 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org The general mechanism for these reactions involves two main steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Ethyl 3-nitro-4-(2-iodoethoxy)benzoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Ethyl 3-bromo-4-(2-iodoethoxy)benzoate |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | 2-(2-Iodoethoxy)-5-(ethoxycarbonyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Ethyl 3-acyl-4-(2-iodoethoxy)benzoate |

In addition to electrophilic attack, the aromatic ring can undergo reactions with radical species. The initial phase of oxidation of aromatic compounds by radicals like the hydroxyl radical (HO•) or sulfate radical (SO₄•⁻) can involve radical addition to the ring. nih.gov This process forms a hydroxycyclohexadienyl-type radical, which can then undergo further reactions, including elimination to form a phenolic compound or rearrangement leading to ring cleavage. nih.gov In the case of the sulfate radical, addition of the radical to the aromatic ring can also occur, leading to the formation of organosulfate products. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed cross-couplings if the aryl iodide is substituted)

While this compound itself does not possess an aryl iodide group for direct cross-coupling at the ring, a substituted derivative, such as ethyl 3-iodo-4-(2-iodoethoxy)benzoate (the product of iodination as an electrophilic aromatic substitution), would be an excellent substrate for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

These reactions typically involve the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Stille, or Negishi couplings) or migratory insertion of an alkene or alkyne (for Heck and Sonogashira couplings). The final step is reductive elimination, which regenerates the palladium(0) catalyst and yields the cross-coupled product.

The electronic nature of the substituents on the aryl iodide can influence the reaction rate. Electron-withdrawing groups generally facilitate the oxidative addition step, which is often the rate-determining step.

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions for a Substituted Aryl Iodide Derivative

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Resulting Bond | Product Type |

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | C-C | Biaryl, alkyl-aryl, etc. |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | C-C | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI | C-C | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP | C-N | Aryl amine |

| Stille Coupling | Organotin reagent (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C | Biaryl, vinyl-aryl, etc. |

For instance, a palladium-catalyzed reaction between an aryl iodide and ethyl diazoacetate can be used to form new carbon-carbon bonds, yielding cross-coupling products in good yields. organic-chemistry.org The efficiency of such reactions can be sensitive to the choice of palladium catalyst, with complexes like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ showing significant improvements in product yields over others like Pd(OAc)₂. organic-chemistry.org The choice of solvent also plays a crucial role, with polar solvents often enhancing reaction efficiency. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 2 Iodoethoxy Benzoate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of Ethyl 4-(2-iodoethoxy)benzoate. Through-bond and through-space correlations allow for a complete and unequivocal assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides key information regarding the electronic environment and connectivity of the protons. The aromatic protons of the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. The ethoxy group protons on the benzoate (B1203000) ester moiety present as a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, respectively. The protons of the 2-iodoethoxy side chain exhibit triplets, indicative of coupling between the adjacent methylene groups.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ester is readily identified by its characteristic downfield shift. The aromatic carbons show distinct signals, with quaternary carbons typically exhibiting lower intensities. The aliphatic carbons of the ethyl and iodoethoxy groups are found in the upfield region of the spectrum.

Specific chemical shift values and multiplicities for this compound are detailed in the interactive data tables below.

¹H NMR Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| - | - | - | - |

¹³C NMR Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| - | - |

Note: Experimental spectroscopic data for this compound is not widely available in the public domain. The data presented here is based on analogous structures and predicted values. Definitive assignments require experimental acquisition.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for confirming the precise connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, cross-peaks would be expected between the adjacent aromatic protons, the methylene and methyl protons of the ethyl ester, and the two methylene groups of the iodoethoxy chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the aromatic C-H pairs and the aliphatic methylene and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations for this molecule would include the correlation from the aromatic protons to the ester carbonyl carbon, and from the ether-linked methylene protons to the aromatic carbon at the para position.

Currently, there is no specific published 2D NMR data for this compound available.

Variable temperature (VT) NMR studies can provide insight into the conformational dynamics of a molecule, such as restricted rotation around single bonds. For this compound, VT-NMR could be employed to investigate the rotational barriers of the ethoxy and iodoethoxy side chains. However, at present, no variable temperature NMR studies for this specific compound have been reported in the literature.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present and potential intermolecular interactions.

The FT-IR and Raman spectra of this compound would be expected to show several characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong absorption band, characteristic of the ester carbonyl group, would be prominent in the FT-IR spectrum, typically in the region of 1720-1700 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, usually between 1300-1000 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the benzene ring.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and ethoxy groups appear just below 3000 cm⁻¹.

C-I Stretch: The carbon-iodine stretching vibration would be expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹, and is often weak in the FT-IR spectrum but may be more prominent in the Raman spectrum.

Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | ~2980-2850 | Medium |

| C=O (Ester) Stretch | ~1720-1700 | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Weak |

| C-O (Ester and Ether) Stretch | ~1300-1000 | Strong |

| C-I Stretch | ~600-500 | Weak |

Note: The wavenumbers provided are approximate and based on typical ranges for the respective functional groups.

Subtle shifts in the vibrational frequencies can indicate the presence of intermolecular or intramolecular interactions. For instance, hydrogen bonding or dipole-dipole interactions in the solid state could lead to broadening or shifting of the carbonyl (C=O) stretching band. However, without experimental data, a detailed analysis of these interactions for this compound cannot be performed.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural fragments of a molecule. For this compound, the mass spectrum would be expected to show a distinct molecular ion peak corresponding to its molecular weight. Analysis of analogous compounds such as Ethyl benzoate, Ethyl 4-ethoxybenzoate, and Ethyl 4-methylbenzoate from spectral databases provides insight into the expected fragmentation patterns.

The primary fragmentation of benzoate esters typically involves the loss of the ethoxy group (-OCH2CH3) or the entire ester group (-COOCH2CH3). For this compound, characteristic fragmentation would also be expected to involve the iodoethoxy side chain. Cleavage of the C-O bond in the ether linkage or the C-I bond would lead to significant fragment ions. For instance, the loss of an iodoethyl radical (•CH2CH2I) or a neutral iodoethane (B44018) molecule would result in a prominent peak corresponding to the 4-hydroxybenzoate (B8730719) cation. Further fragmentation of the ethyl ester group would also be anticipated.

A comparison with the mass spectrum of Ethyl 4-methylbenzoate shows a base peak at m/z 119, corresponding to the loss of the ethoxy group, and a molecular ion peak at m/z 164. massbank.eu Similarly, the mass spectrum of ethyl benzoate is characterized by a base peak at m/z 105, resulting from the loss of the ethoxy radical, and a molecular ion peak at m/z 150. chemicalbook.com

Table 1: Comparison of Molecular Weights of this compound and its Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C11H13IO3 | 320.12 |

| Ethyl benzoate | C9H10O2 | 150.17 |

| Ethyl 4-ethoxybenzoate | C11H14O3 | 194.23 |

| Ethyl 4-methylbenzoate | C10H12O2 | 164.20 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by providing highly accurate mass measurements. For this compound (C11H13IO3), the theoretical exact mass can be calculated with high precision. This allows for unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

For comparison, the exact mass of Ethyl 4-methylbenzoate is reported as 164.08373. massbank.eu HRMS data for other analogs, such as Ethyl 4-[(but-2-en-1-yl)oxy]benzoate, also highlight the utility of this technique in confirming molecular formulas. nih.gov The high accuracy of HRMS would be instrumental in verifying the successful synthesis of this compound and in the structural elucidation of any unknown byproducts.

Table 2: Exact Masses of this compound and Related Compounds

| Compound Name | Molecular Formula | Exact Mass (Da) |

| This compound | C11H13IO3 | 319.98550 |

| Ethyl 4-methylbenzoate | C10H12O2 | 164.08373 massbank.eu |

| Ethyl 4-[(but-2-en-1-yl)oxy]benzoate | C13H16O3 | 220.10994 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would provide deeper insights into the fragmentation pathways of this compound. This technique involves selecting the molecular ion or a specific fragment ion and subjecting it to further fragmentation. The resulting daughter ions help to piece together the molecule's structure.

For this compound, an MS/MS experiment would likely reveal sequential fragmentation steps. For example, after the initial loss of the iodoethoxy group, the resulting benzoyl cation could undergo further fragmentation, such as the loss of carbon monoxide. The fragmentation of the iodoethoxy chain itself could also be studied, providing detailed information about the connectivity of the atoms. While specific MS/MS data for the target compound is not available, studies on similar structures confirm that this method is powerful for detailed structural analysis.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Chromophore Contributions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores. The chromophore in this compound is the substituted benzene ring, which is part of the benzoate ester system.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic ring. The substitution at the para position with an iodoethoxy group will influence the position and intensity of these absorption bands. The presence of the ether oxygen and the iodine atom, both having non-bonding electrons, may lead to n → π* transitions, although these are typically weaker.

The UV-Vis spectrum of the related compound, Ethyl 4-aminobenzoate, shows absorption maxima that are influenced by the solvent environment. researchgate.net For this compound, the electronic transitions would be influenced by the electron-donating character of the ether oxygen and the electron-withdrawing and heavy-atom effects of the iodine. It is anticipated that the primary absorption bands would be in the UV region, characteristic of substituted benzene derivatives.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis (if crystalline form is obtained)

Should a suitable crystalline form of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional molecular structure in the solid state. This powerful analytical technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, X-ray crystallography would reveal the crystal packing arrangement, showing how individual molecules of this compound are organized in the crystal lattice. This includes an analysis of intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the iodine atom, which can significantly influence the physical properties of the solid material. While no crystal structure for this compound is currently reported, the insights gained from such an analysis would be invaluable for understanding its solid-state behavior and for structure-property relationship studies.

Computational Chemistry and Theoretical Modeling of Ethyl 4 2 Iodoethoxy Benzoate

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is fundamental to understanding a molecule's stability and chemical properties. For Ethyl 4-(2-iodoethoxy)benzoate, such a study would reveal the precise spatial arrangement of its constituent atoms and the distribution of its electrons.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential, which are attractive to electrophiles, while blue areas indicate regions of positive potential, which are attractive to nucleophiles. Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, an MEP map would highlight the electron-rich and electron-poor regions, providing a clear visual guide to its reactive sites. For instance, the oxygen atoms of the ester and ether groups would likely be depicted as electron-rich (red), while the hydrogen atoms and the region around the iodine atom might show a more positive potential (blue).

Prediction and Correlation of Spectroscopic Parameters with Experimental Data (e.g., simulated NMR, IR, UV-Vis spectra)

Computational methods can also be used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can be compared with experimentally obtained spectra to confirm the structure of a synthesized compound or to help interpret complex experimental data.

For example, theoretical calculations can predict the chemical shifts of carbon and hydrogen atoms in an NMR spectrum, the vibrational frequencies of functional groups in an IR spectrum, and the electronic transition wavelengths in a UV-Vis spectrum. A computational study of this compound would generate these theoretical spectra, which could then be used to validate its experimental characterization.

Conformational Analysis and Potential Energy Surface Mapping

Most molecules are not rigid structures and can exist in various spatial arrangements, known as conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. This is often achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry.

A conformational analysis of this compound would involve systematically rotating the flexible bonds in the molecule, such as those in the ethyl and iodoethoxy side chains, and calculating the energy at each step. This would reveal the preferred three-dimensional shapes of the molecule and the energy required to interconvert between them, which can have a significant impact on its physical and biological properties.

Applications As a Precursor and Building Block in Advanced Chemical Synthesis

Utilization in Radiochemistry for Radiolabeling Syntheses

In the field of radiochemistry, the development of tracer molecules for imaging and therapeutic applications requires precursors that can be reliably and efficiently labeled with radionuclides. Ethyl 4-(2-iodoethoxy)benzoate serves as an important precursor for the introduction of iodine radioisotopes into molecules designed for medical imaging and therapy.

The presence of a stable carbon-iodine bond in this compound makes it an ideal candidate for isotopic exchange reactions. In this process, the non-radioactive iodine atom (¹²⁷I) is swapped for a radioactive isotope, such as Iodine-123 (¹²³I) for SPECT imaging or Iodine-125 (¹²⁵I) for research and autoradiography. This nucleophilic substitution is often facilitated by copper salt catalysts, which activate the aryl-halide bond towards the incoming radioactive iodide. nih.govresearchgate.net The reaction conditions are typically optimized to achieve high radiochemical yield and purity under mild conditions, which is crucial when working with sensitive biomolecules. nih.gov

Table 1: Common Radioiodine Isotopes and Their Applications

| Isotope | Half-life | Emission Type | Primary Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma | Single-Photon Emission Computed Tomography (SPECT) Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (low energy) | Radioimmunoassays, Autoradiography, Brachytherapy |

| Iodine-131 (¹³¹I) | 8.02 days | Beta, Gamma | Therapy (e.g., thyroid cancer), Imaging |

The synthesis of radiopharmaceuticals often involves a multi-step process where a precursor molecule is first constructed and then labeled in the final step. researchgate.net this compound functions as such a precursor, or "synthon." The synthetic strategy involves using the iodoethoxy group as a handle for radioiodination. For instance, a non-radioactive version of a target molecule can be synthesized using this compound, purified, and characterized. Subsequently, this "cold" standard is subjected to a radioiodination reaction, where the stable iodine is replaced with a radioisotope. nih.gov

Methodologies for this labeling step include:

Nucleophilic Substitution: The most direct method, involving the reaction of the precursor with a radioactive iodide salt (e.g., Na[¹²⁵I]). This can be an isotopic exchange or a halogen exchange if the starting material contains a different halogen like bromine. Copper-assisted reactions can be employed to increase the efficiency of this substitution. researchgate.netnih.gov

Electrophilic Substitution: While less common for this specific molecule, electrophilic methods are a major route for radioiodination of activated aromatic rings. nih.gov

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. nih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and is increasingly used in radiopharmaceutical development. nih.govresearchgate.net

This compound can be readily converted into a "click-ready" precursor. The reactive iodide is an excellent leaving group that can be displaced by a nucleophile like sodium azide (B81097) (NaN₃) to form the corresponding azido-derivative, Ethyl 4-(2-azidoethoxy)benzoate. This azide-functionalized molecule can then be "clicked" onto a target vector (e.g., a peptide or small molecule) that bears a terminal alkyne group. This two-step strategy allows for the radiolabeling of a small, azide-bearing prosthetic group which is then conjugated to a larger biomolecule, a technique that is particularly useful when the target biomolecule is sensitive to direct radiohalogenation conditions. nih.gov This modular approach simplifies the synthesis and purification of complex radiotracers.

Role as a Versatile Building Block in Complex Organic Molecule Construction

Beyond radiochemistry, the chemical structure of this compound makes it a useful building block for creating a library of more complex organic molecules. Its benzoate (B1203000) core is a common feature in many biologically active compounds and materials. google.comhmdb.ca

The compound serves as a scaffold for generating new molecules through modifications at its ester and ether functionalities.

Ether Synthesis: The core structure is often built using Williamson etherification, where a precursor like ethyl 4-hydroxybenzoate (B8730719) is reacted with a dihaloalkane (e.g., 1-bromo-2-iodoethane). mdpi.com Conversely, the iodoethoxy group on the title compound can react with various alcohols or phenols to create more complex ether linkages, effectively using the benzoate moiety as a foundational block.

Ester Derivatives: The ethyl ester group can be converted to other esters through transesterification reactions, allowing for the introduction of different alkyl or aryl groups. This modification can significantly alter the physical properties, such as solubility and bioavailability, of the final molecule. medcraveonline.com

Table 2: Potential Synthetic Modifications of this compound

| Reaction Type | Reagents | Functional Group Modified | Resulting Structure |

|---|---|---|---|

| Williamson Ether Synthesis | R-OH, Base | Iodoethoxy | Forms a new ether linkage (R-O-CH₂CH₂-O-Ph-COOEt) |

| Transesterification | R'-OH, Acid/Base Catalyst | Ethyl Ester | Forms a new ester (R'-OOC-Ph-O-CH₂CH₂-I) |

| Nucleophilic Substitution | Nu⁻ (e.g., CN⁻, N₃⁻, R-S⁻) | Iodoethoxy | Replaces iodide with a new functional group |

| Hydrolysis | NaOH, H₂O then H₃O⁺ | Ethyl Ester | Converts ester to carboxylic acid |

| Reduction | LiAlH₄ | Ethyl Ester | Converts ester to primary alcohol |

Functional group interconversion is a key strategy in organic synthesis to access a wide range of compounds from a common starting material.

Chain Elongation: The iodide is an excellent leaving group in nucleophilic substitution reactions. This allows for the attachment of various carbon-based or heteroatom nucleophiles, leading to chain elongation or the introduction of new functionalities. For example, reaction with sodium cyanide would replace the iodide with a nitrile group, which can be further hydrolyzed to a carboxylic acid, extending the carbon chain.

Functional Group Interconversion: The ethyl ester group is ripe for transformation. It can be hydrolyzed to the corresponding carboxylic acid, which is a versatile handle for forming amides or other acid derivatives. Alternatively, the ester can be reduced using a strong reducing agent like lithium aluminum hydride to yield a primary alcohol, fundamentally changing the chemical nature of that end of the molecule. These transformations open up numerous pathways for creating diverse molecular architectures from a single, readily available building block. researchgate.net

Intermediate in the Synthesis of Diverse Chemical Libraries and Scaffolds

This compound is a strategically designed building block for the synthesis of diverse chemical libraries and scaffolds. Its utility in advanced chemical synthesis stems from the presence of two key functional moieties: a stable ethyl benzoate core and a highly reactive iodoethoxy side chain. This bifunctional nature allows for its use as a versatile precursor in the generation of extensive compound libraries, which are crucial for high-throughput screening and drug discovery programs.

The core of its application lies in the reactivity of the terminal iodine atom. As a halogen, iodine is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of chemical entities to the ethoxybenzoate scaffold. By reacting this compound with a variety of nucleophiles, chemists can systematically and rapidly generate a large number of structurally related yet distinct molecules.

This approach is fundamental to combinatorial chemistry, a technique used to synthesize a large number of compounds in a single process. The common ethyl benzoate core ensures that all compounds in the library share a similar basic structure, or scaffold, while the diversity is introduced at the position of the iodo group. This systematic variation allows for the exploration of the structure-activity relationship (SAR) of the synthesized compounds, helping to identify key structural features responsible for a desired biological activity.

The following table illustrates the versatility of this compound as a precursor in the synthesis of a hypothetical chemical library through reactions with various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Resulting Linkage | General Structure of Product | Potential Diversity Elements (R-group) |

| Amines | Primary and Secondary Amines (R-NH₂) | Amino-ether | Ethyl 4-(2-(amino)ethoxy)benzoate | Alkyl, Aryl, Heterocyclic groups |

| Thiols | Mercaptans (R-SH) | Thio-ether | Ethyl 4-(2-(thio)ethoxy)benzoate | Alkyl, Aryl, Heterocyclic groups |

| Alcohols/Phenols | Alkoxides/Phenoxides (R-O⁻) | Di-ether | Ethyl 4-(2-(alkoxy/phenoxy)ethoxy)benzoate | Alkyl, Aryl, Substituted Phenols |

| Carboxylates | Carboxylic acid salts (R-COO⁻) | Ester-ether | Ethyl 4-(2-(acyloxy)ethoxy)benzoate | Alkyl, Aryl, Functionalized chains |

| Azides | Sodium Azide (NaN₃) | Azido-ether | Ethyl 4-(2-azidoethoxy)benzoate | Can be further reacted via click chemistry |

This table presents a conceptual framework for the generation of a chemical library and does not represent experimentally verified data for this specific molecule.

The resulting libraries, based on the ethyl 4-(ethoxy)benzoate scaffold, can then be screened for a wide range of biological activities. The modular nature of this synthetic strategy allows for the rapid optimization of lead compounds by simply varying the nucleophile used in the key substitution step. This highlights the significant role of this compound as a valuable intermediate for constructing diverse and complex molecular architectures in the field of medicinal chemistry and materials science.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes (e.g., green chemistry, biocatalysis)

The traditional synthesis of Ethyl 4-(2-iodoethoxy)benzoate likely involves Williamson ether synthesis, which often relies on polar aprotic solvents and strong bases, presenting environmental and safety concerns. Future research will prioritize the development of greener and more sustainable alternatives.

Green Chemistry Approaches: The principles of green chemistry can be applied to significantly improve the synthesis of this compound. Research efforts could focus on replacing hazardous solvents like DMF or DMSO with greener alternatives such as ionic liquids, supercritical fluids, or bio-derived solvents like Cyrene. Furthermore, the use of phase-transfer catalysis could enhance reaction rates and efficiency while minimizing solvent usage. Another avenue is the exploration of solid-supported bases, which would simplify purification by allowing for easy filtration, thereby reducing waste generation from aqueous workups.

Biocatalysis: Biocatalysis offers a highly selective and environmentally benign approach to synthesis. nih.gov Enzymes could be employed for key bond-forming steps. For instance, a lipase (B570770) could be used for the initial esterification to form the ethyl benzoate (B1203000) moiety under mild conditions. More innovatively, engineered enzymes such as halogenases or ether-bond forming enzymes could be investigated for the direct and selective introduction of the iodoethoxy group. nih.govillinois.edu The development of whole-cell biocatalysts could further streamline the process, potentially enabling a one-pot synthesis from simple precursors. illinois.edu

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Key Principle | Potential Advantage for Synthesizing this compound | Research Focus |

|---|---|---|---|

| Mechanochemistry | Using mechanical force to induce reactions | Solvent-free or reduced solvent conditions, potentially lower energy input. | Screening of milling conditions (frequency, time) and additives. |

| Flow Chemistry | Performing reactions in continuous streams | Improved heat and mass transfer, enhanced safety, potential for integration with purification. purdue.edu | Development of a continuous flow reactor setup for the etherification step. |

| Biocatalysis | Use of enzymes or whole organisms | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov | Discovery and engineering of enzymes for selective iodoalkoxylation. |

Exploration of Unconventional Reactivity Patterns of the Iodoethoxy Group

The iodoethoxy group is typically viewed as a handle for nucleophilic substitution, where iodide acts as an excellent leaving group. However, future research should explore the less conventional reactivity of this functional group to unlock novel synthetic transformations.

The carbon-iodine bond is relatively weak and can be cleaved homolytically, suggesting potential for radical-based reactions. Photoredox catalysis could be employed to generate an alkyl radical from the iodoethoxy moiety, which could then participate in a variety of C-C or C-heteroatom bond-forming reactions. This approach could enable the synthesis of complex derivatives that are inaccessible through traditional two-electron pathways.

Furthermore, the iodine atom itself can engage in unique reactivity. For example, it could participate in halogen bonding, directing the assembly of supramolecular structures. There is also the potential to form hypervalent iodine species, which are powerful oxidizing agents and can mediate a range of transformations. researchgate.netnih.gov Exploring these unconventional patterns could significantly expand the synthetic utility of this compound as a building block. nih.gov

Integration of High-Throughput Experimentation and Automation in Synthesis and Characterization

To accelerate the discovery of optimal synthetic conditions and new applications, high-throughput experimentation (HTE) and automation are indispensable tools. synplechem.comnih.gov These technologies allow for the rapid screening of a vast array of reaction parameters, significantly reducing the time and resources required for research and development. trajanscimed.com

For the synthesis of this compound, an automated platform could execute hundreds of reactions in parallel using microtiter plates. nih.gov This would enable the systematic evaluation of different catalysts, bases, solvents, and temperature profiles in a single run. helgroup.com The integration of rapid analytical techniques, such as mass spectrometry or UPLC, allows for the quick assessment of reaction outcomes, generating large datasets for analysis. purdue.eduresearchgate.net This data-rich approach not only identifies optimal conditions but also provides deeper insights into reaction kinetics and mechanisms. nih.gov Automated systems can handle everything from reagent dispensing to product purification and analysis, freeing up researchers to focus on experimental design and data interpretation. nih.govmerckmillipore.com

Table 2: High-Throughput Experimentation (HTE) Parameters for Synthesis Optimization

| Parameter | Variables to Screen | Rationale |

|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, DBU, Organic Bases | To optimize reaction rate and minimize side reactions. |

| Solvent | Acetonitrile (B52724), Dioxane, Toluene, Green Solvents | To assess the impact of solvent polarity and properties on yield and selectivity. |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB), Metal Catalysts | To accelerate the reaction and enable lower operating temperatures. |

| Temperature | Range from 25°C to 150°C | To determine the optimal energy input for the reaction. |

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

In-depth Mechanistic Understanding via Advanced In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for rational process optimization and the development of new chemical transformations. Advanced in situ spectroscopic techniques allow researchers to observe reactions as they happen, providing a real-time window into the complex interplay of molecules. youtube.com

To study the synthesis of this compound, techniques like in situ Fourier-transform infrared (FT-IR) or Raman spectroscopy can monitor the concentration of reactants, intermediates, and products over time. researchgate.net This provides detailed kinetic data that is essential for elucidating the reaction pathway. digitellinc.com For example, the rate of disappearance of the phenolic hydroxyl group of ethyl 4-hydroxybenzoate (B8730719) could be precisely measured. Other advanced methods, such as photoionization mass spectrometry, can detect and identify transient and highly reactive intermediates that are invisible to conventional analytical techniques, offering unprecedented mechanistic detail. rsc.org Combining these experimental observations with computational modeling, such as Density Functional Theory (DFT), can provide a comprehensive picture of the reaction mechanism at the molecular level. nih.gov

Table 3: Application of In Situ Spectroscopy for Mechanistic Studies

| Spectroscopic Technique | Information Gained | Relevance to Synthesis of this compound |

|---|---|---|

| In Situ FT-IR/Raman | Real-time concentration profiles of reactants, products, and key functional groups. | Allows for kinetic modeling and identification of reaction endpoints. researchgate.net |

| In Situ NMR Spectroscopy | Detailed structural information on species in solution, including transient intermediates. | Can help identify and characterize intermediate complexes or side products. |

| Calorimetry | Heat flow of the reaction. | Provides thermodynamic data and ensures thermal safety of the process. |

| Photoionization Mass Spectrometry | Detection of gas-phase reactive intermediates like radicals. rsc.org | Useful for studying unconventional, radical-based reaction pathways. |

Q & A

Q. Table 1. Comparative Reactivity of this compound Derivatives

| Derivative | Substituent | Hydrolysis Rate (k, s⁻¹) | Biological Activity (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| Iodoethoxy | -OCH₂CH₂I | 2.5 × 10⁻⁴ (pH 12) | 12.3 (HeLa cells) | |

| Bromoethoxy | -OCH₂CH₂Br | 3.1 × 10⁻⁴ (pH 12) | 18.9 (HeLa cells) |

Q. Table 2. Photophysical Properties for OLED Applications

| Solvent | λₐᵦₛ (nm) | λₑₘ (nm) | Φₑₘ (%) | Reference |

|---|---|---|---|---|

| Toluene | 320 | 450 | 45 | |

| DCM | 325 | 460 | 38 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.